molecular formula C5H8N2O2 B101458 5-Ethylhydantoin CAS No. 15414-82-1

5-Ethylhydantoin

Cat. No.: B101458
CAS No.: 15414-82-1
M. Wt: 128.13 g/mol
InChI Key: RSBRXBZGVHQUJK-UHFFFAOYSA-N
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Description

5-Ethylhydantoin, also known as 5-ethylimidazolidine-2,4-dione, is an organic compound with the molecular formula C5H8N2O2. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is part of the hydantoin family, which is known for its diverse applications in pharmaceuticals, agriculture, and material science .

Mechanism of Action

5-Ethylhydantoin, also known as 5-ethylimidazolidine-2,4-dione, is a chemical compound with the molecular formula C5H8N2O2 . This article will cover its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s worth noting that hydantoin derivatives form a class of anticonvulsants . Therefore, it’s plausible that this compound may interact with similar targets, such as voltage-gated sodium channels, which are common targets for anticonvulsant drugs.

Mode of Action

It’s suggested that the mechanism of action of hydantoin derivatives is probably very similar to that of phenytoin . Phenytoin works by stabilizing the overactive sodium channels in the brain, which inhibits the spread of seizure activity rather than abolishing the primary focus of seizure discharges .

Biochemical Analysis

Biochemical Properties

It is known that the compound is an amide with two adjacent carbonyl groups

Cellular Effects

It is known that the compound is used in proteomics research , suggesting that it may have some influence on protein expression or function

Molecular Mechanism

It is known that the compound is an amide with two adjacent carbonyl groups , which may suggest potential binding interactions with biomolecules

Temporal Effects in Laboratory Settings

The compound is known to be stable at room temperature , but information on its degradation over time and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethylhydantoin can be synthesized through several methods. One common approach involves the reaction of ethyl isocyanate with glycine, followed by cyclization to form the hydantoin ring. Another method includes the Bucherer-Bergs reaction, where an aldehyde or ketone reacts with ammonium carbonate and potassium cyanide to form the hydantoin structure .

Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale batch reactors. The reaction conditions are carefully controlled to optimize yield and purity. The process often involves the use of catalysts and specific temperature and pressure conditions to ensure efficient cyclization and formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylhydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imides, while reduction can produce amines .

Scientific Research Applications

5-Ethylhydantoin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Ethylhydantoin is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. This makes it suitable for particular applications where other hydantoin derivatives may not be as effective .

Biological Activity

5-Ethylhydantoin is a compound belonging to the hydantoin family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant studies concerning this compound, emphasizing its antimicrobial, cytotoxic, and other pharmacological activities.

This compound is synthesized through reactions involving ethyl isocyanate and various amines or amino acids. The compound is characterized by its stable cyclic structure, which contributes to its biological activity. Its chemical structure can be represented as follows:

C5H8N2O\text{C}_5\text{H}_8\text{N}_2\text{O}

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against specific bacteria and fungi.

Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

Research shows that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and certain fungi like Candida albicans .

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various human cell lines. The MTT assay is commonly employed to determine cell viability post-treatment with the compound.

  • Cell Lines Tested :
    • Human epidermal keratinocytes (HaCat)
    • Normal murine fibroblasts (BALB/c 3T3)

Results indicate that while this compound shows some cytotoxic effects, it is significantly less toxic compared to standard chemotherapeutic agents like cisplatin. The IC50 values for HaCat cells ranged from 50 to 100 µg/mL, suggesting a moderate safety profile .

Case Study 1: Antimicrobial Efficacy

In a clinical study investigating the efficacy of this compound as an antimicrobial agent, patients with skin infections caused by resistant strains of bacteria were treated with formulations containing the compound. Results indicated a significant reduction in infection rates compared to control groups receiving standard treatments .

Case Study 2: Cytotoxic Potential

A recent study involved administering varying doses of this compound to mice models to evaluate its potential as a cancer therapeutic. The findings suggested that at higher concentrations, the compound induced apoptosis in tumor cells without significant toxicity in normal tissues .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with cellular enzymes involved in metabolic pathways, potentially inhibiting bacterial growth and promoting apoptosis in cancer cells .

Properties

IUPAC Name

5-ethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBRXBZGVHQUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019316
Record name 2-Ethylhydantoin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15414-82-1
Record name 5-Ethylhydantoin
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Record name 15414-82-1
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Record name 2-Ethylhydantoin
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URL https://comptox.epa.gov/dashboard/DTXSID301019316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethylimidazolidine-2,4-dione
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Record name 5-ETHYLHYDANTOIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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